molecular formula C21H38N2 B034067 Pirtenidine CAS No. 103923-27-9

Pirtenidine

货号: B034067
CAS 编号: 103923-27-9
分子量: 318.5 g/mol
InChI 键: RGTPDNXJDCPXAB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

吡替尼丁是一种抗菌剂,以其对抗形成口腔菌斑的微生物的功效而闻名。 研究表明,它能够显著降低体外念珠菌属物种对颊部上皮细胞的粘附性 .

准备方法

包括吡替尼丁在内的吡啶衍生物的合成可以通过多种方法实现。一种常见的方法涉及醛或酮与氨的缩合反应。 这种方法最早由 Chichibabin 在 1929 年详细描述 . 其他方法包括 Hantzsch 合成,该方法涉及醛、两个当量的 1,3-二羰基化合物和氨的缩合反应 .

化学反应分析

吡替尼丁与其他吡啶衍生物一样,可以进行多种化学反应:

    氧化: 可以使用高锰酸钾或三氧化铬等试剂氧化吡啶衍生物。

    还原: 可以在钯碳等催化剂存在下使用氢气进行还原。

    取代: 亲电取代反应可以在吡啶环的氮原子或碳原子上发生。常见的试剂包括卤素和硝化剂。

    主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

吡替尼丁在科学研究中具有广泛的应用:

    化学: 用作合成更复杂分子的构建块。

    生物学: 研究其抗菌特性及其降低微生物粘附能力。

    医药: 在治疗念珠菌属物种引起的感染方面具有潜在的应用价值。

    工业: 用于配制用于口腔护理产品的抗菌剂.

作用机制

吡替尼丁的确切作用机制尚未完全阐明。 已知它会干扰微生物对上皮细胞的粘附,从而降低其形成生物膜的能力。 这种效应可能是通过破坏参与粘附的细胞表面蛋白来介导的 .

相似化合物的比较

吡替尼丁可以与其他抗菌剂进行比较,例如:

吡替尼丁在针对口腔微生物的特定应用及其在口腔护理产品中的潜在用途方面是独一无二的。

属性

IUPAC Name

N,1-dioctylpyridin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N2/c1-3-5-7-9-11-13-17-22-21-15-19-23(20-16-21)18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTPDNXJDCPXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146143
Record name Pirtenidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103923-27-9
Record name N-(1-Octyl-4(1H)-pyridinylidene)-1-octanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103923-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirtenidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103923279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirtenidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRTENIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6ON6743TM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of pirtenidine against Candida albicans?

A1: While the exact mechanism is not fully elucidated, research suggests that this compound disrupts the lipid and sterol composition of Candida albicans cell membranes. [] This disruption is evidenced by:

  • Reduced total lipid and sterol content: Compared to untreated cells, C. albicans exposed to this compound exhibit a significant decrease in overall lipids and sterols. []
  • Altered lipid profile: Specifically, this compound exposure leads to increased proportions of phosphatidylglycerol, phosphatidylcholine, and monogalactosyldiacylglycerol, along with decreased phosphatidic acid. []
  • Shifts in fatty acid composition: this compound-treated C. albicans display higher proportions of palmitic and linolenic acids, coupled with a lower proportion of oleic acid, ultimately affecting the C16/C18 fatty acid ratio. []
  • Specific sterol alterations: Exposure to this compound causes a notable increase in the levels of squalene and 4,14-dimethylzymosterol within C. albicans. []

Q2: How does the antifungal activity of this compound compare to that of octenidine?

A2: Both this compound and octenidine exhibit antifungal activity against Candida albicans, but they appear to act through different mechanisms. Although both compounds induce changes in the lipid and sterol profiles of C. albicans, the specific alterations differ. [] For instance, while this compound increases squalene and 4,14-dimethylzymosterol, octenidine increases zymosterol and obtusifoliol. [] This suggests distinct interactions with cellular pathways involved in lipid and sterol biosynthesis. Further research is needed to fully understand the nuances of their respective modes of action.

Q3: What is the pharmacokinetic profile of this compound in rats and dogs?

A3: Studies in rats and dogs have revealed key aspects of this compound's pharmacokinetic behavior:

  • Absorption: Following oral administration, this compound exhibited low oral bioavailability in both species (estimated at 0.3% in rats and 10% in dogs). [] The low bioavailability suggests limited absorption from the gastrointestinal tract.
  • Distribution: Intravenous administration demonstrated extensive distribution, with a large volume of distribution (8.6 L/kg in rats and 3.3 L/kg in dogs), implying widespread penetration into tissues. []
  • Metabolism and Excretion: While specific metabolic pathways have not been fully characterized, the high clearance rate observed in both species (2.7 L/h/kg in rats and 1.5 L/h/kg in dogs) points towards rapid metabolism and/or elimination. []
  • Elimination Half-Life: this compound exhibited a short terminal half-life (around 2 hours) in both rats and dogs following intravenous administration. [] This rapid elimination further underscores the need for optimized delivery strategies to maintain therapeutic concentrations.

Q4: Has this compound shown efficacy in inhibiting dental plaque formation?

A4: Yes, in vitro studies have demonstrated that this compound possesses potent inhibitory activity against dental plaque formation. Notably, it displayed nine-fold greater potency against Streptococcus sobrinus 6715-13 compared to chlorhexidine, a widely used antimicrobial agent in oral care. [] This finding highlights this compound's potential as a promising candidate for preventing and managing dental plaque.

Q5: Does this compound affect the adherence of Candida species?

A5: Research indicates that sub-inhibitory concentrations of this compound can significantly reduce the adhesion of various Candida species, including C. albicans, C. tropicalis, and C. kefyr, to human buccal epithelial cells. [] This effect was observed when either the yeast cells, the epithelial cells, or both were pretreated with this compound, suggesting that the compound may act on both cell types to prevent adherence. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。